Lobaplatin - 135558-11-1

Lobaplatin

Catalog Number: EVT-287735
CAS Number: 135558-11-1
Molecular Formula: C9H18N2O3Pt
Molecular Weight: 397.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lobaplatin is a third-generation platinum-based anti-cancer drug. [] It belongs to the class of platinum(II) complexes and is structurally similar to cisplatin and carboplatin but with distinct pharmacological properties. [] Lobaplatin is a diastereomeric mixture of platinum(II) complexes containing a 1,2-bis(aminomethyl)cyclobutane stable ligand and lactic acid as the leaving group. [] It has shown potential as an alternative to cisplatin in various cancer treatments, particularly in cases of cisplatin resistance. []

Source and Classification

Lobaplatin is derived from the coordination of a platinum(II) metal center with specific ligands, including a bidentate amine ligand and a lactic acid leaving group. Its chemical formula is C9H18N2O3Pt\text{C}_9\text{H}_{18}\text{N}_2\text{O}_3\text{Pt} with a molar mass of approximately 397.34g mol397.34\,\text{g mol} . The drug's structure allows it to exhibit significant cytotoxic effects against various cancer cell lines.

Synthesis Analysis

The synthesis of lobaplatin involves several key steps:

  1. Preparation of Ligands: The synthesis begins with the preparation of the bidentate ligand, 1,2-bis(aminomethyl)cyclobutane.
  2. Metal Coordination: Platinum(II) salts are reacted with the prepared ligand in an aqueous solution under controlled pH conditions to facilitate coordination.
  3. Formation of Lactate Complex: The lactate ion is introduced as a leaving group, resulting in the formation of lobaplatin. The reaction typically requires heating to enhance solubility and promote complexation.

The synthesis can be summarized as follows:

  • Reaction Conditions: Typically conducted at elevated temperatures (around 60-80 °C) and neutral pH to ensure optimal formation of the platinum complex.
  • Yield Optimization: Various parameters such as temperature, concentration of reactants, and reaction time are optimized to maximize yield and purity.
Molecular Structure Analysis

Lobaplatin's molecular structure features a central platinum atom coordinated to two nitrogen atoms from the bidentate ligand and one oxygen atom from the lactic acid group. The structure can be represented as follows:

Structure  Pt NH2CH2C CH3)COOH ]2\text{Structure }\text{ Pt NH}_2\text{CH}_2\text{C CH}_3)\text{COOH }]_2

Key Structural Features:

  • Platinum Coordination: The platinum center forms strong bonds with nitrogen donors, which are crucial for its antitumor activity.
  • Diastereoisomers: Lobaplatin exists as a mixture of two diastereoisomers, which may contribute to its pharmacological properties .
Chemical Reactions Analysis

Lobaplatin undergoes several important chemical reactions that contribute to its mechanism of action:

  1. Hydrolysis Reaction: In biological systems, lobaplatin is hydrolyzed to form an active platinum complex. This hydrolysis involves the protonation and dissociation of the lactate group, leading to a reactive species capable of interacting with DNA.
    Lobaplatin+H2OActive Platinum Complex+Lactic Acid\text{Lobaplatin}+\text{H}_2\text{O}\rightarrow \text{Active Platinum Complex}+\text{Lactic Acid}
  2. DNA Cross-Linking: The active form of lobaplatin can form both interstrand and intrastrand cross-links with DNA bases, particularly guanine residues, leading to DNA damage and subsequent apoptosis.
  3. Apoptotic Pathways Activation: The formation of DNA adducts activates cellular pathways that induce apoptosis, such as the upregulation of pro-apoptotic factors like Bax .
Mechanism of Action

Lobaplatin acts primarily through its ability to cross-link DNA, thereby inhibiting DNA replication and transcription. This cross-linking leads to:

  • Induction of Apoptosis: By forming covalent bonds with DNA, lobaplatin triggers cellular pathways that lead to programmed cell death.
  • Cell Cycle Arrest: Lobaplatin has been shown to induce cell cycle arrest at various phases, particularly G1/S phase, which prevents further proliferation of cancer cells .

The mechanism can be summarized as follows:

  1. Hydrolysis produces an active platinum complex.
  2. The complex interacts with DNA, forming cross-links.
  3. Cellular stress responses are activated, leading to apoptosis.
Physical and Chemical Properties Analysis

Lobaplatin exhibits several notable physical and chemical properties:

  • Melting Point: Approximately 220°C220°C.
  • Solubility: Soluble in water at 72.9mg mL72.9\,\text{mg mL} at 20°C20°C, facilitating intravenous administration .
  • Stability: The lactic acid leaving group contributes to its stability compared to earlier generation platinum drugs.

These properties influence its formulation and therapeutic application.

Applications

Lobaplatin has demonstrated significant potential in various scientific applications:

  1. Cancer Treatment: Approved for use in specific cancers in China, lobaplatin shows efficacy against small cell lung cancer and breast cancer.
  2. Research on Drug Resistance: Studies indicate that lobaplatin may overcome resistance mechanisms associated with cisplatin in various tumor types .
  3. Combination Therapies: Research suggests that lobaplatin can enhance the effects of other treatments, such as radiotherapy using iodine-125 seeds .
Historical Context and Synthesis of Lobaplatin

Evolution of Platinum-Based Antineoplastic Agents

The development of platinum-based antineoplastic agents represents a cornerstone in modern cancer chemotherapy. This therapeutic class originated with cisplatin (cis-diamminedichloroplatinum(II)), discovered serendipitously in 1965 by Barnett Rosenberg during investigations into bacterial cell growth inhibition by electrical currents. Cisplatin's clinical introduction in 1978 revolutionized testicular cancer treatment, achieving cure rates exceeding 95% [1] [9]. Despite its efficacy, cisplatin exhibited significant limitations: severe nephrotoxicity, neurotoxicity, ototoxicity, and inherent or acquired resistance in various malignancies. These limitations drove the development of second-generation platinum complexes designed to improve therapeutic indices. Carboplatin (cis-diammine-1,1-cyclobutanedicarboxylate platinum(II)) emerged in the 1980s with a modified leaving group (cyclobutanedicarboxylate instead of chloride), resulting in reduced nephrotoxicity but increased hematological toxicity, particularly thrombocytopenia [5] [9]. Oxaliplatin (containing a 1,2-diaminocyclohexane ligand) followed, demonstrating efficacy in cisplatin-resistant colorectal cancers and distinct DNA adduct formation profiles [1] [9]. The continued pursuit of agents overcoming resistance and reducing toxicity led to the third-generation platinum drugs, including nedaplatin (Japan), heptaplatin (South Korea), and lobaplatin (China), characterized by novel carrier ligands and leaving groups [1] [3].

Table 1: Generations of Platinum-Based Anticancer Drugs

GenerationKey CompoundsDistinctive FeaturesPrimary Clinical Limitations
FirstCisplatinChloride leaving groups; Square planar Pt(II)Severe nephrotoxicity, neurotoxicity, resistance
SecondCarboplatin, OxaliplatinDicarboxylate (Carboplatin), DACH ligand (Oxaliplatin); Reduced nephrotoxicityMyelotoxicity (Carboplatin), Neurotoxicity (Oxaliplatin)
ThirdLobaplatin, Nedaplatin1,2-bis(aminomethyl)cyclobutane ligand, lactate leaving group (Lobaplatin)Regional approvals; Thrombocytopenia (Lobaplatin)

Development Timeline of Third-Generation Platinum Compounds

Lobaplatin's development trajectory exemplifies the international effort to improve platinum chemotherapy. Initially synthesized in 1990 by researchers at ASTA Pharma (Germany) under the research code D-19466, its structure featured a chiral 1,2-bis(aminomethyl)cyclobutane (DACH derivative) carrier ligand and lactate as the leaving group [3] [7] [8]. Preclinical studies conducted in the early 1990s demonstrated promising features: significant antitumor activity in various models (including cisplatin-resistant lines), lower general toxicity compared to cisplatin, and a distinct mechanism potentially overcoming certain resistance pathways [7]. ASTA Pharma discontinued development, leading Zentaris AG (later AEterna Laboratories) to acquire and advance the compound. A pivotal step occurred in 2003 when Zentaris AG partnered with Hainan Tianwang International Pharmaceutical for manufacturing and marketing rights in China [8]. This culminated in 2010 with lobaplatin's approval by the Chinese Food and Drug Administration (CFDA) for the treatment of chronic myelogenous leukemia (CML), inoperable metastatic breast cancer, and small cell lung cancer (SCLC) [3] [8]. Unlike oxaliplatin (gaining worldwide approval) or nedaplatin (Japan), lobaplatin's clinical adoption remains primarily restricted to China, largely due to limited global phase III efficacy data beyond initial phase II trials conducted elsewhere (US, EU, Australia, Brazil, South Africa) [8].

Synthetic Pathways for Lobaplatin: Ligand Design and Stereochemical Considerations

Lobaplatin (chemically designated as 1,2-diamminomethylcyclobutane-platinum(II) lactate) is synthesized via the reaction of potassium tetrachloroplatinate (K~2~PtCl~4~) with the 1,2-bis(aminomethyl)cyclobutane (BAMC) ligand, followed by incorporation of the lactate leaving group [3] [7]. The synthesis yields lobaplatin as an approximate 1:1 diastereomeric mixture of the R,R,S- and S,S,S-configurations at the platinum and cyclobutane carbon centers [3]. This stereochemical complexity arises from the chirality of the cyclobutane ring and the coordination geometry around the platinum atom.

The choice of the 1,2-bis(aminomethyl)cyclobutane ligand was strategic. Compared to the ammine groups in cisplatin or the diaminocyclohexane (DACH) in oxaliplatin, this bulky, bidentate cyclobutane-based amine confers greater steric hindrance around the platinum center. This influences:

  • Hydrolysis Kinetics: The lactate leaving group is less labile than cisplatin's chlorides but more reactive than carboplatin's bidentate dicarboxylate. Hydrolysis (activation) occurs intracellularly, releasing lactic acid and generating the reactive, positively charged aquated platinum species capable of binding DNA [3] [7].
  • DNA Adduct Formation: While forming primarily GG and AG intrastrand cross-links like other platinum drugs, the steric bulk of the BAMC ligand may alter the structure or biological processing of these adducts, contributing to activity against some cisplatin-resistant cells [7] [9].
  • Interaction with Resistance Mechanisms: The ligand's structure and charge may influence cellular uptake and efflux pathways differently from cisplatin or carboplatin, potentially bypassing certain resistance mechanisms involving reduced accumulation or enhanced detoxification by glutathione [7] [9].

Table 2: Key Synthetic and Structural Features of Lobaplatin

CharacteristicDetailSignificance
Chemical FormulaC~9~H~18~N~2~O~3~PtMolar Mass: 397.338 g/mol
Core StructurePt(II) center coordinated to bidentate 1,2-bis(aminomethyl)cyclobutane (carrier ligand) and lactate (leaving group)Defines reactivity and stability
Stereochemistry~50:50 Mixture of R,R,S- and S,S,S- diastereoisomersMay influence pharmacokinetics, DNA binding, or activity; Clinical material is the mixture.
Synthesis PrecursorK~2~PtCl~4~ + 1,2-bis(aminomethyl)cyclobutane → Intermediate; then lactate incorporationStandard route for amine-coordinated Pt(II) complexes.
Leaving GroupLactate (CH~3~CH(OH)COO-)Hydrolyzed intracellularly to activate the drug; More stable than Cl- (cisplatin), less stable than CBDCA (carboplatin). Moderate reactivity.
Carrier Ligand1,2-bis(aminomethyl)cyclobutaneProvides steric bulk; influences DNA adduct conformation and cellular processing; May impact resistance profile.

Comparative Analysis of Lobaplatin vs. Cisplatin/Carboplatin Synthesis

The synthetic chemistry and structural features of lobaplatin highlight significant differences compared to classical platinum drugs, directly impacting their pharmacological profiles:

  • Ligand Framework and Steric Effects:
  • Cisplatin: Simple, symmetrical structure with two ammine (NH~3~) non-leaving groups and two chloride leaving groups. Small size facilitates uptake but contributes to high reactivity/toxicity.
  • Carboplatin: Retains cis-ammine ligands but replaces chlorides with the stable, bidentate cyclobutane-1,1-dicarboxylate (CBDCA) leaving group. Requires enzymatic cleavage for activation, leading to slower kinetics and reduced reactivity.
  • Lobaplatin: Employs a bulky, asymmetric, bidentate cyclobutane-diamine carrier ligand (BAMC) and a monodentate lactate leaving group. The BAMC ligand creates significant steric hindrance around the platinum center [3] [9]. This steric bulk differentiates it fundamentally from cisplatin/carboplatin (small ammines) and oxaliplatin (DACH ligand, which is also bidentate but has a different ring structure and steric profile).
  • Leaving Group Chemistry and Activation:
  • Cisplatin: Highly reactive chloride ions readily hydrolyze in low-chloride intracellular environments, generating potent electrophiles quickly. Contributes to rapid DNA binding but also high systemic toxicity.
  • Carboplatin: The dicarboxylate chelate is very stable, requiring slow, rate-limiting non-enzymatic hydrolysis or potentially enzymatic activation (esterase cleavage hypothesized) to release the active Pt species. Results in a slower, more sustained release and lower reactivity, reducing acute toxicity but potentially impacting efficacy [5] [9].
  • Lobaplatin: The monodentate lactate leaving group has intermediate stability. It hydrolyzes more readily than carboplatin's dicarboxylate but less readily than cisplatin's chlorides. Hydrolysis generates the active mono-aqua species and lactic acid [3] [7]. This moderate reactivity balances activation for DNA binding with reduced systemic toxicity compared to cisplatin.
  • Synthetic Complexity and Isomerism:Synthesizing cisplatin and carboplatin is relatively straightforward, yielding single, well-defined geometric isomers (cis configuration essential for activity). Lobaplatin synthesis is more complex due to the chiral centers in the BAMC ligand and the coordination geometry, resulting in the clinically used diastereomeric mixture [3]. The potential biological differences between these diastereomers, if any, are not fully elucidated but represent a complexity absent in the first- and second-generation drugs.

  • Mechanistic Implications of Structure:All three drugs primarily form DNA intra-strand cross-links (mainly GG, AG). However, the bulky BAMC ligand of lobaplatin likely causes subtle differences in DNA adduct structure or conformation compared to cisplatin adducts [7] [9]. This difference may hinder recognition and repair by the nucleotide excision repair (NER) machinery, particularly ERCC1-XPF, potentially explaining its activity in some cisplatin-resistant models where enhanced DNA repair is the resistance mechanism [7] [9]. Furthermore, studies suggest lobaplatin may influence gene expression profiles (e.g., modulation of c-myc expression) differently than cisplatin, potentially engaging apoptotic pathways via p53 upregulation and Bax/Bcl-2 modulation more effectively in certain contexts [6] [7].

Table 3: Comparative Structural and Mechanistic Features of Key Platinum Drugs

FeatureCisplatinCarboplatinLobaplatin
Chemical Namecis-[Pt(NH~3~)~2~Cl~2~]cis-[Pt(NH~3~)~2~(CBDCA)][Pt(DACH)lactate] (DACH=1,2-bis(aminomethyl)cyclobutane)
Carrier LigandAmmine (NH~3~) - SmallAmmine (NH~3~) - Small1,2-bis(aminomethyl)cyclobutane - Bulky
Leaving GroupChloride (Cl-) - Highly labileCyclobutanedicarboxylate (CBDCA) - Very stableLactate - Moderately labile
Primary ActivationHydrolysis (Aquation)Slow Hydrolysis / Enzymatic?Hydrolysis (Aquation)
Key DNA LesionsGG, AG intrastrand crosslinksGG, AG intrastrand crosslinksGG, AG intrastrand crosslinks (Structural differences likely)
Major Resistance Mechanisms OvercomeLimitedLimitedSome repair-mediated (e.g., ERCC1) & uptake-related cisplatin resistance [7] [9]
StereochemistrySingle cis isomerSingle cis isomer~1:1 Diastereomeric Mixture

Properties

CAS Number

135558-11-1

Product Name

Lobaplatin

IUPAC Name

[2-(aminomethyl)cyclobutyl]methanamine;2-oxidopropanoate;platinum(2+)

Molecular Formula

C9H18N2O3Pt

Molecular Weight

397.3 g/mol

InChI

InChI=1S/C6H14N2.C3H5O3.Pt/c7-3-5-1-2-6(5)4-8;1-2(4)3(5)6;/h5-6H,1-4,7-8H2;2H,1H3,(H,5,6);/q;-1;+2/p-1

InChI Key

RLXPIABKJFUYFG-UHFFFAOYSA-M

SMILES

CC(C(=O)[O-])[O-].C1CC(C1CN)CN.[Pt+2]

Solubility

Soluble in DMSO, not in water

Synonyms

D19466; D-19466; Lobaplatin.

Canonical SMILES

CC(C(=O)[O-])[O-].C1CC(C1CN)CN.[Pt+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.